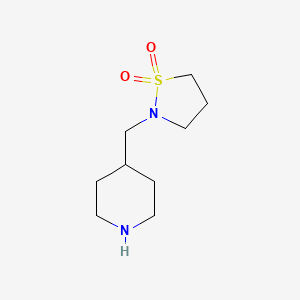

2-(Piperidin-4-ylmethyl)-1,2-thiazolidine-1,1-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Piperidin-4-ylmethyl)-1,2-thiazolidine-1,1-dione is a heterocyclic compound that features a piperidine ring fused with a thiazolidine-1,1-dione moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-ylmethyl)-1,2-thiazolidine-1,1-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of piperidine derivatives with thiazolidine-1,1-dione under controlled conditions. The reaction is often catalyzed by acids or bases and requires specific temperature and solvent conditions to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more sustainable .

Análisis De Reacciones Químicas

Reactivity with Electrophiles

The piperidine and thiazolidine moieties enable nucleophilic substitution and ring-opening reactions:

Table 2: Electrophilic Reactions

-

Key Insight : The sulfone group stabilizes the thiazolidine ring, reducing susceptibility to nucleophilic attack compared to non-sulfonated analogs .

Functionalization via Condensation

The compound undergoes Knoevenagel condensation and Schiff base formation due to its α,β-unsaturated ketone-like structure:

Table 3: Condensation Reactions

-

Structural Impact : Substituents at the 5-position enhance π-stacking interactions, critical for biological target binding .

Oxidation and Reduction

The sulfone group remains inert under mild redox conditions, but the piperidine ring can be modified:

Table 4: Redox Reactions

| Reagent | Reaction | Outcome |

|---|---|---|

| H₂/Pd-C | Hydrogenation | Piperidine ring saturation (no change to sulfone) |

| mCPBA | Epoxidation | Not observed; sulfone deactivates adjacent double bonds |

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C without melting .

-

Hydrolytic Stability : Resistant to acidic hydrolysis (pH 2–7) but undergoes ring-opening in strong bases (pH > 12) .

Comparative Reactivity

| Feature | 2-(Piperidin-4-ylmethyl)-1,2-thiazolidine-1,1-dione | Non-sulfonated Thiazolidines |

|---|---|---|

| Electrophilic substitution | Moderate (piperidine N) | High (thiazolidine S) |

| Oxidative stability | High | Low |

| Solubility | Low in water, high in DMSO | Variable |

Aplicaciones Científicas De Investigación

Anticancer Applications

Recent research highlights the compound's potential as an anticancer agent. Various studies have demonstrated its efficacy against different cancer cell lines.

Case Studies:

- Cytotoxic Activity :

- Mechanism of Action :

- Multi-Tyrosine Kinase Inhibition :

Metabolic Applications

Thiazolidine derivatives are also recognized for their role in metabolic regulation, particularly in diabetes management.

Pharmacological Insights:

- PPARγ Agonists :

- Side Effects and Limitations :

Summary of Findings

Mecanismo De Acción

The mechanism of action of 2-(Piperidin-4-ylmethyl)-1,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparación Con Compuestos Similares

Similar Compounds

Piperidine derivatives: These include various substituted piperidines that share the piperidine ring structure.

Thiazolidine derivatives: Compounds that feature the thiazolidine ring, such as thiazolidinediones used in diabetes treatment.

Uniqueness

2-(Piperidin-4-ylmethyl)-1,2-thiazolidine-1,1-dione is unique due to the combination of the piperidine and thiazolidine-1,1-dione moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Actividad Biológica

2-(Piperidin-4-ylmethyl)-1,2-thiazolidine-1,1-dione, a thiazolidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of thiazolidin-4-ones, which are recognized for their potential therapeutic applications including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties. This article provides an overview of the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a thiazolidine ring substituted with a piperidine moiety. The structural modifications in thiazolidin-4-ones significantly influence their biological activity. The presence of the piperidine group is believed to enhance the pharmacological profile of the compound.

Anticancer Activity

Research indicates that thiazolidin-4-one derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines. A study demonstrated that certain derivatives inhibited the proliferation of MCF-7 breast cancer cells with IC50 values as low as 1.27 µM, indicating potent anticancer activity .

Table 1: Anticancer Activity of Thiazolidin Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | TBD | Induction of apoptosis |

| Compound 18 | MCF-7 | 1.27 | Inhibition of AKT/mTOR pathway |

| Compound 19 | MCF-7 | 1.50 | Induction of apoptosis |

| Compound 20 | MCF-7 | 1.31 | Inhibition of VEGF expression |

Antidiabetic Activity

Thiazolidin-4-one derivatives are known for their antidiabetic effects through mechanisms such as PPARγ activation. Studies have shown that certain derivatives can enhance glucose uptake in insulin-resistant models and reduce hyperglycemia and hyperinsulinemia . This suggests that this compound may also exhibit similar properties.

Table 2: Antidiabetic Effects of Thiazolidin Derivatives

| Compound | Model | Effect Observed |

|---|---|---|

| This compound | Insulin-resistant mice | Reduced hyperglycemia |

| Compound X | Rat diaphragm | Enhanced glucose uptake |

Antimicrobial Activity

The antimicrobial potential of thiazolidin derivatives has been explored extensively. Compounds have demonstrated activity against various bacterial strains. For example, certain thiazolidin derivatives showed significant inhibition against Gram-positive bacteria .

Table 3: Antimicrobial Activity

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Compound Y | E. coli | TBD |

Anti-inflammatory Activity

Thiazolidin derivatives have also been shown to possess anti-inflammatory properties. Studies indicated that these compounds could inhibit pro-inflammatory cytokines and reduce inflammation in various models .

Case Studies

A significant study focused on the synthesis and evaluation of thiazolidin derivatives highlighted the anticancer activity against multiple cancer cell lines including A549 (lung cancer) and HepG2 (liver cancer). The synthesized compounds exhibited varying degrees of cytotoxicity with some demonstrating lower IC50 values than established anticancer agents like irinotecan .

Propiedades

IUPAC Name |

2-(piperidin-4-ylmethyl)-1,2-thiazolidine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2S/c12-14(13)7-1-6-11(14)8-9-2-4-10-5-3-9/h9-10H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRZFDAUWIJKEJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)CC2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.